molecular formula C9H7ClN2OS B1298289 N-1,3-benzothiazol-2-yl-2-chloroacetamide CAS No. 3028-02-2

N-1,3-benzothiazol-2-yl-2-chloroacetamide

Cat. No. B1298289
CAS RN: 3028-02-2
M. Wt: 226.68 g/mol
InChI Key: CMUZFXFDVGLPGO-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-chloroacetamide is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The benzothiazole moiety is a common structural component in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticonvulsant properties .

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl-2-chloroacetamide typically involves a condensation reaction between 2-aminobenzothiazole and chloroacetyl chloride in the presence of a suitable base. This reaction forms the desired acetamide derivative, which can be further reacted with various nucleophiles to create a diverse array of benzothiazolyl-amide derivatives . The synthesis process is often followed by purification and characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of N-1,3-benzothiazol-2-yl-2-chloroacetamide and its derivatives has been elucidated using various spectroscopic methods. Single-crystal X-ray data have confirmed the structures of reaction products, revealing the presence of the benzothiazole ring and the acetamide moiety . Additionally, the photophysical properties of related N-(benzo[d]thiazol-2-yl) acetamide crystals have been studied, showing that hydrogen bonding plays a significant role in the molecular assembly of these compounds .

Chemical Reactions Analysis

N-1,3-benzothiazol-2-yl-2-chloroacetamide acts as a versatile building block for further chemical transformations. It can undergo reactions with different reagents, such as neodymium(III) and thallium(III) to form metal complexes, or with hydrazine hydrate and substituted piperazines to create a variety of biologically active molecules . These reactions expand the utility of the compound in the synthesis of novel therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-1,3-benzothiazol-2-yl-2-chloroacetamide derivatives are influenced by the nature of the substituents on the benzothiazole ring. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect its biological activity. The antimicrobial and anti-inflammatory activities of these compounds have been evaluated, with some showing promising results against various bacterial and fungal strains . Additionally, molecular docking studies have been performed to predict the interaction of these compounds with biological targets, providing insights into their potential mechanisms of action .

Scientific Research Applications

Anti-tubercular Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown inhibitory effects against M. tuberculosis .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
  • Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Structural Studies

  • Scientific Field : Crystallography
  • Summary of Application : Structural studies have been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .
  • Methods of Application : Single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .
  • Results or Outcomes : Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .

Antibacterial Studies

  • Scientific Field : Microbiology
  • Summary of Application : Benzothiazole derivatives have been studied for their antibacterial activities against Escherichia coli strains, Proteus species, Staphylococcus aureus and Pseudomonas aeruginosa .
  • Methods of Application : In vitro antibacterial activities were investigated .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Antidiabetic Activity

  • Scientific Field : Pharmacology
  • Summary of Application : Benzothiazole derivatives have been studied for their potential antidiabetic activity .
  • Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Antifungal Activity

  • Scientific Field : Microbiology
  • Summary of Application : Benzothiazole derivatives have been studied for their potential antifungal activity .
  • Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Antihelminthic Activity

  • Scientific Field : Parasitology
  • Summary of Application : Benzothiazole derivatives have been studied for their potential antihelminthic activity .
  • Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Inhibition of Ubiquitin Ligase

  • Scientific Field : Biochemistry
  • Summary of Application : N-benzothiazol-2-yl-amides have been shown to inhibit ubiquitin ligase .
  • Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Selective Cytotoxicity Against Tumorigenic Cell Lines

  • Scientific Field : Oncology
  • Summary of Application : N-benzothiazol-2-yl-amides have been shown to exhibit selective cytotoxicity against tumorigenic cell lines .
  • Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Prophylaxis and Treatment of Rotavirus Infections

  • Scientific Field : Virology
  • Summary of Application : N-benzothiazol-2-yl-amides have been shown to be effective in the prophylaxis and treatment of rotavirus infections .
  • Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Safety And Hazards

The safety information for “N-1,3-benzothiazol-2-yl-2-chloroacetamide” indicates that it may cause respiratory irritation (H335), be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye damage (H318) .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUZFXFDVGLPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358849
Record name N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzothiazol-2-yl-2-chloroacetamide

CAS RN

3028-02-2
Record name N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
X van Niekerk, TIA Gerber, EC Hosten - Polyhedron, 2021 - Elsevier
The reactivity of the rhenium(I) precursor fac-[Re(CO) 5 Cl] with various benzo-fused ligands were studied. 2-Aminobenzothiazole (abt), mercaptobenzimidazole (mbi), N-(1,3-…
Number of citations: 2 www.sciencedirect.com
B Soni, A Bhandari, MS Ranawat, P Sharma, R Singh… - 2011 - pharmacophorejournal.com
As part of ongoing studies in developing new antimicrobials, a novel series of N-(1, 3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide (5a–j) was synthesized …
Number of citations: 10 pharmacophorejournal.com
SJ Pawar, A Kale, P Zori, R Dorugade - 2021 - researchsquare.com
Abstract The new series of 2-(substituted amino)-N-(6-substituted-1, 3-benzothiazol-2yl) acetamide BTC (at) has been synthesized by appropriate synthetic route from substituted 2-…
Number of citations: 2 www.researchsquare.com
P HARSHITA, CH Supriya, S Sravanthi… - Indian Journal of …, 2020 - search.ebscohost.com
In the present study, we intended to synthesize novel derivatives against Proviral Integration site of Moloney murine leukaemia virus 1 kinase, a biomarker over expressed in numerous …
Number of citations: 3 search.ebscohost.com
X Van Niekerk - 2017 - vital.seals.ac.za
Description A series of rhenium (I) complexes with monodentate benzazole ligands containing the fac-[Re (CO) 3]+ was synthesized. The rhenium (I) compound [ReCl (Hmbt) 2 (CO) 3] …
Number of citations: 0 vital.seals.ac.za
VS Velingkar, DC Ahire, NS Kolhe, MM Shidore… - International Journal of …, 2011 - Citeseer
Non-steroidal anti-inflammatory drugs (NSAIDs) have been used to treat various ailments for over 100 years. As a class, these drugs possess anti-inflammatory, anti-allergy, analgesic …
Number of citations: 8 citeseerx.ist.psu.edu
SJ Lafta, SJ Abass - Al-Mustansiriyah J. Sci, 2012 - iasj.net
Compound S1 (2-aminobenzothiazole) was prepared through the condensation of aniline with amoniumthiocyanate in presence of bromine as a catalyst [3], its derivatives were …
Number of citations: 7 www.iasj.net
B Colín-Lozano, S Estrada-Soto, F Chávez-Silva… - Molecules, 2018 - mdpi.com
We have synthesized a small series of five 3-[4-arylmethoxy)phenyl]propanoic acids employing an easy and short synthetic pathway. The compounds were tested in vitro against a set …
Number of citations: 40 www.mdpi.com
K Bharathi - 2017 - repository-tnmgrmu.ac.in
INTRODUCTION:The most recent World Health Organization (WHO) reports show that there were 9.0 million new tuberculosis (TB) cases and 1.5 million tuberculosis (TB) deaths. Tb is …
Number of citations: 1 repository-tnmgrmu.ac.in
S Ferorelli, C Abate, MP Pedone, NA Colabufo… - Bioorganic & medicinal …, 2011 - Elsevier
Starting from two carbocyclic analogs, a series of 3,3-dimethylpiperidine derivatives was prepared and tested in radioligand binding assays at σ 1 and σ 2 receptors, and at Δ 8 –Δ 7 …
Number of citations: 8 www.sciencedirect.com

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